(4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that features a piperazine ring substituted with a methylbenzoyl group and a pyrrolidine ring attached to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methylbenzoyl group. The final step involves the attachment of the pyrrolidine ring to the pyridazine core. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon .
Scientific Research Applications
3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]BENZOIC ACID: This compound shares the piperazine and methylbenzoyl groups but has a benzoic acid core instead of a pyridazine core.
3-METHYL-4-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]BENZALDEHYDE: This compound also features the piperazine and methylbenzoyl groups but has a benzaldehyde core.
Uniqueness
3-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its combination of a pyridazine core with both piperazine and pyrrolidine rings. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H25N5O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N5O/c1-16-4-6-17(7-5-16)20(26)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-3-11-23/h4-9H,2-3,10-15H2,1H3 |
InChI Key |
XOHXYRVCAHJBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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